Head-to-Head Comparison: Spasmofen Suppository vs. IV Ketorolac in Acute Renal Colic
In a randomized, double-blind, double-dummy trial of 80 patients with acute renal colic, a single dose of Spasmofen rectal suppository (ketoprofen 100 mg + hyoscine butylbromide 10 mg) was compared to a single intravenous dose of ketorolac 30 mg. At 60 minutes post-dose, Spasmofen demonstrated a statistically significantly greater mean percentage reduction in Visual Pain Analog Scale (VPAS) scores compared to ketorolac [1]. This provides direct evidence of superior analgesic effect at the 60-minute time point for the combination over NSAID monotherapy in visceral colic.
| Evidence Dimension | Pain reduction (VPAS) at 60 minutes |
|---|---|
| Target Compound Data | 92.36% mean reduction in VPAS score |
| Comparator Or Baseline | Ketorolac 30 mg IV: 75.06% mean reduction in VPAS score |
| Quantified Difference | Absolute difference of 17.3 percentage points; relative improvement of 23% |
| Conditions | Randomized controlled trial; n=80 adults with acute renal colic; single-dose administration; double-dummy design |
Why This Matters
This head-to-head data justifies selecting Spasmofen over IV ketorolac when sustained 60-minute analgesia is a priority and rectal administration is clinically acceptable, particularly in settings where IV access is limited.
- [1] Yakoot M, Salem A, Yousef S, Helmy S. Clinical efficacy of Spasmofen® suppository in the emergency treatment of renal colic: a randomized, double-blind, double-dummy comparative trial. Drug Des Devel Ther. 2014;8:405-410. View Source
